
1,1-Dimethoxysilinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethoxysilinane: is an organosilicon compound with the molecular formula C3H10O2Si . It is a colorless liquid that is commonly used as a reagent in organic synthesis and as a precursor for various silicon-based materials. The compound is known for its reactivity and versatility in forming silicon-oxygen bonds, making it valuable in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxysilinane can be synthesized through the reaction of monosilane with methanol . This process involves the interaction of monosilane with methanol under controlled conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction between methanol and formaldehyde. The reaction is carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . This method is efficient and provides high yields of the desired product.
化学反应分析
Types of Reactions: 1,1-Dimethoxysilinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like hydrogen chloride or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
1,1-Dimethoxysilinane has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of surfaces for biological assays and in the preparation of bio-compatible materials.
Medicine: It is utilized in the development of drug delivery systems and in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1,1-dimethoxysilinane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxanes. This process is facilitated by the presence of catalysts and is influenced by factors such as pH and temperature .
相似化合物的比较
Dimethyldiethoxysilane: This compound is similar to 1,1-dimethoxysilinane but contains ethoxy groups instead of methoxy groups.
Trimethoxysilane: Another similar compound, trimethoxysilane, contains three methoxy groups and is used in the synthesis of silanes and siloxanes.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable silicon-oxygen bonds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
属性
CAS 编号 |
18141-41-8 |
|---|---|
分子式 |
C7H16O2Si |
分子量 |
160.29 g/mol |
IUPAC 名称 |
1,1-dimethoxysilinane |
InChI |
InChI=1S/C7H16O2Si/c1-8-10(9-2)6-4-3-5-7-10/h3-7H2,1-2H3 |
InChI 键 |
PRJORQHABDGVIA-UHFFFAOYSA-N |
SMILES |
CO[Si]1(CCCCC1)OC |
规范 SMILES |
CO[Si]1(CCCCC1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)
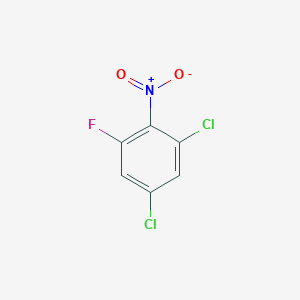

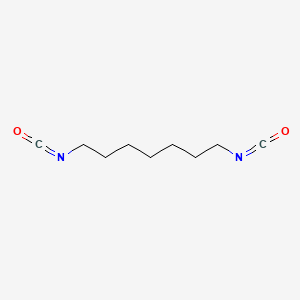
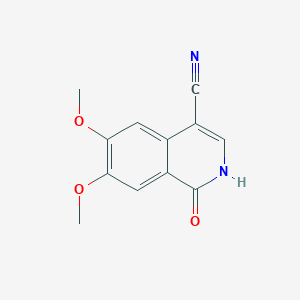
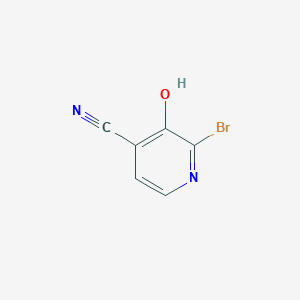
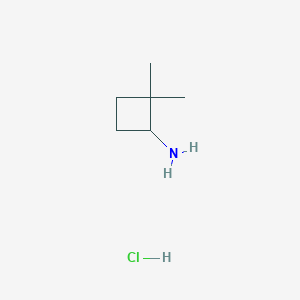
![1-[(Tert-butoxy)carbonyl]-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B3048706.png)
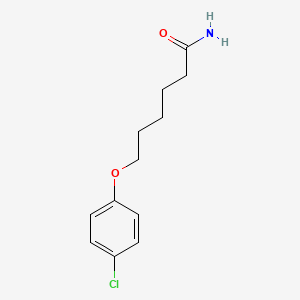
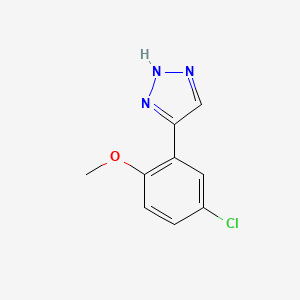
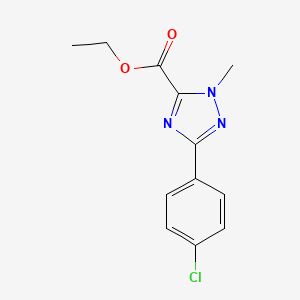
![Methyl 2-[(5-bromo-2-nitrophenyl)amino]-2-methylpropanoate](/img/structure/B3048715.png)
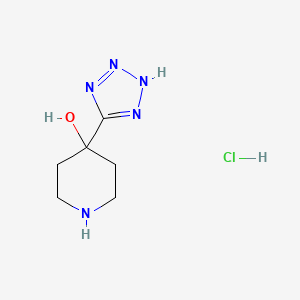
![5-Fluorobicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile](/img/structure/B3048718.png)
